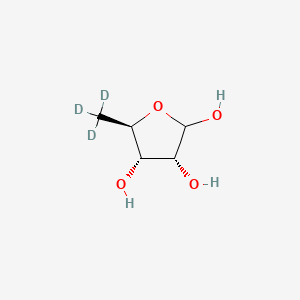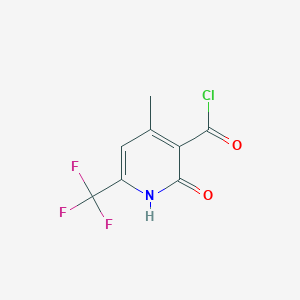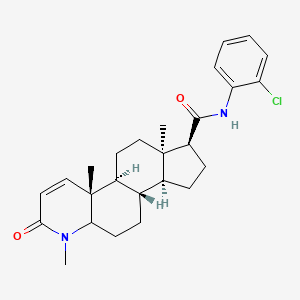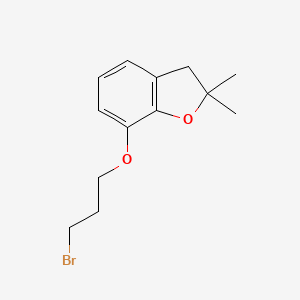
7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromopropoxy group attached to the benzofuran core, making it a valuable intermediate in organic synthesis and various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran typically involves the reaction of 2,2-dimethyl-3H-1-benzofuran with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(3-azidopropoxy)-2,2-dimethyl-3H-1-benzofuran, while oxidation with potassium permanganate could yield 7-(3-hydroxypropoxy)-2,2-dimethyl-3H-1-benzofuran .
Wissenschaftliche Forschungsanwendungen
7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C13H17BrO2/c1-13(2)9-10-5-3-6-11(12(10)16-13)15-8-4-7-14/h3,5-6H,4,7-9H2,1-2H3 |
InChI-Schlüssel |
BGKWESNOOOHUEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
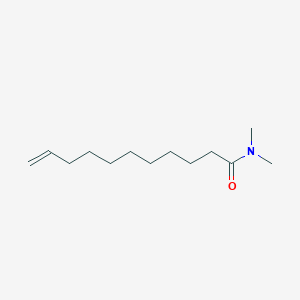
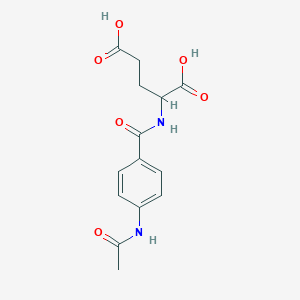
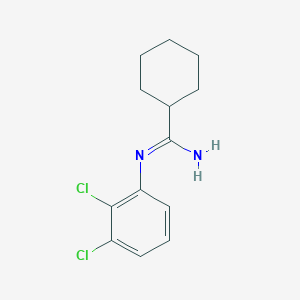
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
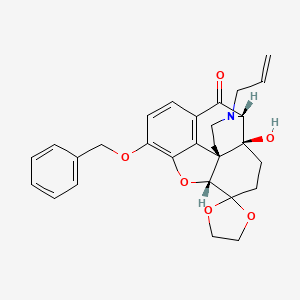
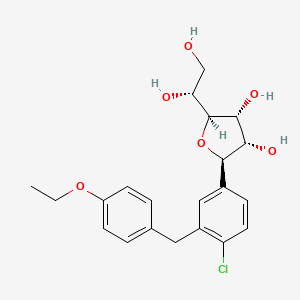
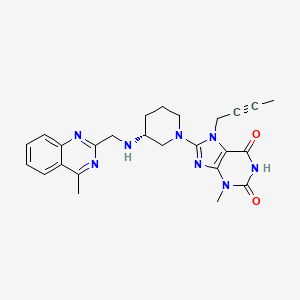
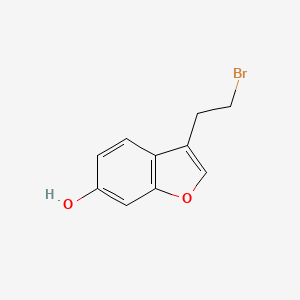
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
